N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to a phenyl ring. The compound’s structure includes a methoxy group, a nitro group, and a methylphenoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a suitable catalyst.
Acylation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Coupling Reaction: The final step involves coupling the nitrophenyl and methylphenoxy groups through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, methoxylation, and acylation processes, often carried out in batch reactors under controlled temperature and pressure conditions. The use of continuous flow reactors may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Oxides: Formed through oxidation reactions.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The nitro and methoxy groups may play a role in its binding affinity to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-(2-methylphenoxy)acetamide: Lacks the nitro group.
N-(3-nitrophenyl)-2-(2-methylphenoxy)acetamide: Lacks the methoxy group.
N-(3-methoxy-5-nitrophenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.
Uniqueness
N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of both methoxy and nitro groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methoxy-5-nitrophenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11-5-3-4-6-15(11)23-10-16(19)17-12-7-13(18(20)21)9-14(8-12)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFZZBCWRDRSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.